2,2'-Biindolyl
Overview
Description
2,2'-Biindolyl is a class of organic compounds characterized by the presence of two indole units connected at their 2-positions. This structural motif is of significant interest due to its presence in various natural products and its potential applications in pharmaceuticals and materials science. The synthesis and functionalization of 2,2'-biindolyl derivatives have been explored through various methodologies, including transition metal-catalyzed reactions, metal-free processes, and coupling reactions .
Synthesis Analysis
The synthesis of axially chiral biindolyls has been achieved through a Rh(III)-catalyzed asymmetric synthesis, which integrates C-H activation and alkyne cyclization. This method provides a highly enantioselective route to 2,3'-biindolyls and offers mechanistic insights through the isolation of a chiral rhodacyclic intermediate . Another approach involves a one-pot synthesis of unsymmetrical 2,2'-biindolyl derivatives using a Cu-catalyzed N-arylation followed by Pd-catalyzed direct arylation, starting from o-gem-dibromovinyl substrates . A metal-free iodine-promoted sp3 C-H bond dual-(het)arylation protocol has been developed to construct 2,2-bisindolyl-1-arylethanones, combining iodination, Kornblum oxidation, and Friedel-Crafts reaction in a single reactor . Additionally, indoles have been coupled with indolin-2-ones using phosphoryl chloride or trifluoromethanesulfonic anhydride to yield various biindolyls .
Molecular Structure Analysis
The molecular structure of 2,2'-biindolyl derivatives has been elucidated through X-ray crystallography in several studies. For instance, the structures of condensation products of 2,2'-biindolyl with aldehydes, which form 10-membered rings, have been confirmed by this method . The crystal structures of bis(3-methyl-1H-indol-2-yl)(salicyl)methanes, a related class of polyindolyl species, have also been characterized, revealing one-dimensional hydrogen-bonding chain motifs with solvent molecules .
Chemical Reactions Analysis
2,2'-Biindolyl serves as a versatile building block for further chemical transformations. It has been used to synthesize indolo[3,2-a]carbazoles through formal [4 + 2] cycloadditions, demonstrating its utility in constructing complex polycyclic structures . The reactivity of 2,2'-biindolyl with aldehydes has been explored, leading to products with large ring systems and demonstrating the potential for oxidative coupling reactions . The synthesis of biindolyls by coupling reactions has been investigated, suggesting a mechanism involving the formation of a hetaryne intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2'-biindolyl derivatives are influenced by their molecular structure and the nature of their substituents. The improved synthesis of 2,2'-biindolyl with various substituents at the 3,3'-positions has been described, which may affect properties such as solubility, stability, and reactivity . The synthesis of oxygenated 2,2'-biindolyls has been reported, which could have implications for their electronic properties and potential applications in materials science .
Scientific Research Applications
Synthesis Techniques and Reactions
- 2,2'-Biindolyl has been a subject of interest in chemical synthesis, especially in forming unique structures. For example, reactions of indoles with indolin-2-ones and phosphoryl chloride or trifluoromethanesulfonic anhydride have been used to prepare examples of 2,2′-, 2,3′-, and 2,7′-biindolyls (Black et al., 1996).
- Another interesting approach involves the condensation of 2,2′-Biindolyl with aromatic and aliphatic aldehydes, leading to the formation of products featuring 10-membered rings. These structures have been confirmed through X-ray crystallography (Koch et al., 2016).
Chemical Properties and Applications
- The study of 2,2'-Biindolyl has extended into exploring its potential as intermediates in various chemical reactions. For instance, 2,2'-Biindolyl reacts with electron-deficient dienophiles to yield Michael addition and formal [42]cycloaddition products (Barry et al., 1993).
- Innovative syntheses of 2,2'-biindolyl derivatives have been achieved through various catalyzed processes, highlighting its versatility and potential in creating complex organic molecules (Baumann & Brückner, 2019).
Binding Properties and Molecular Interactions
- 2,2'-Biindolyl-based molecules have been synthesized and studied for their binding properties. For example, the creation of anion receptors containing multiple hydrogen bond donors from a biindolyl scaffold shows high binding affinities for oxoanions (Lee et al., 2007).
- The synthesis of molecular clefts from 2,2'-biindolyl scaffold, which can bind anions through hydrogen-bonding interactions, indicates a promising avenue for developing new types of molecular receptors (Chang et al., 2006).
Future Directions
properties
IUPAC Name |
2-(1H-indol-2-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-10,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBLFXFOMFDJLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452205 | |
Record name | 2,2'-Biindolyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Biindolyl | |
CAS RN |
40899-99-8 | |
Record name | 2,2'-Biindolyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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